Cas no 1189106-43-1 (4-Bromo-7,8-difluoroquinoline)

4-ブロモ-7,8-ジフルオロキノリンは、ハロゲン化およびフッ素置換キノリン骨格を有する高純度有機化合物です。分子式C9H4BrF2Nで表され、医農薬中間体や材料科学分野での応用が期待されます。特に、フッ素原子の導入により脂溶性が向上し、生体膜透過性に優れる特性を示します。ブロモ基はパラジウムカップリング反応などの交差結合反応における有用な反応点を提供します。7位と8位のフッ素置換は分子の電子密度を調整し、医薬品候補化合物の構造最適化に寄与します。X線結晶構造解析用の参照物質としても利用可能な高結晶性を有しています。

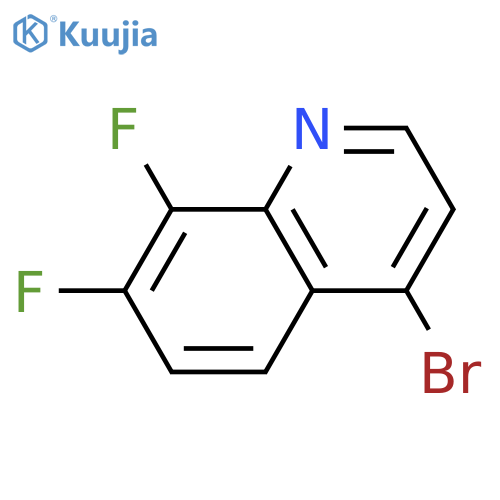

4-Bromo-7,8-difluoroquinoline structure

商品名:4-Bromo-7,8-difluoroquinoline

CAS番号:1189106-43-1

MF:C9H4BrF2N

メガワット:244.035568237305

CID:2195332

4-Bromo-7,8-difluoroquinoline 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-7,8-difluoroquinoline

-

- インチ: InChI=1S/C9H4BrF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H

- InChIKey: XMRWACGSQHZGJV-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C2=C1C(=CC=N2)Br)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

4-Bromo-7,8-difluoroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB292740-1 g |

4-Bromo-7,8-difluoroquinoline |

1189106-43-1 | 1g |

€207.90 | 2022-06-11 | ||

| abcr | AB292740-5 g |

4-Bromo-7,8-difluoroquinoline |

1189106-43-1 | 5g |

€713.50 | 2022-06-11 | ||

| abcr | AB292740-500mg |

4-Bromo-7,8-difluoroquinoline; . |

1189106-43-1 | 500mg |

€135.50 | 2024-04-20 | ||

| 1PlusChem | 1P00818S-5g |

4-Bromo-7,8-difluoroquinoline |

1189106-43-1 | 95% | 5g |

$507.00 | 2025-02-22 | |

| abcr | AB292740-10g |

4-Bromo-7,8-difluoroquinoline; . |

1189106-43-1 | 10g |

€1368.00 | 2024-04-20 | ||

| abcr | AB292740-1g |

4-Bromo-7,8-difluoroquinoline; . |

1189106-43-1 | 1g |

€220.50 | 2024-04-20 | ||

| 1PlusChem | 1P00818S-10g |

4-Bromo-7,8-difluoroquinoline |

1189106-43-1 | 95% | 10g |

$914.00 | 2025-02-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400051-1g |

4-Bromo-7,8-difluoroquinoline |

1189106-43-1 | 98% | 1g |

¥2536.00 | 2024-08-09 | |

| 1PlusChem | 1P00818S-250mg |

4-Bromo-7,8-difluoroquinoline |

1189106-43-1 | 95% | 250mg |

$81.00 | 2025-03-29 | |

| Apollo Scientific | PC404584-1g |

4-Bromo-7,8-difluoroquinoline |

1189106-43-1 | 1g |

£156.00 | 2025-02-21 |

4-Bromo-7,8-difluoroquinoline 関連文献

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

1189106-43-1 (4-Bromo-7,8-difluoroquinoline) 関連製品

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 4964-69-6(5-Chloroquinaldine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1189106-43-1)4-Bromo-7,8-difluoroquinoline

清らかである:99%/99%/99%

はかる:2.5g/5g/10g

価格 ($):246.0/433.0/774.0